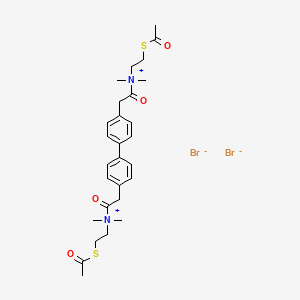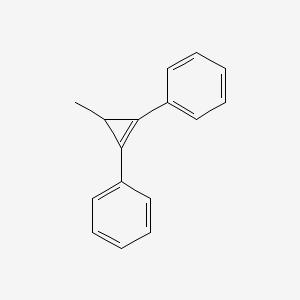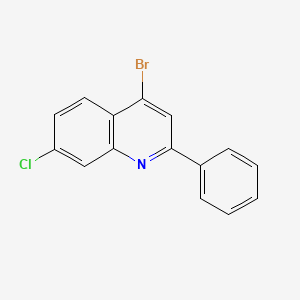
4-Bromo-7-chloro-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7-chloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9BrClN and a molecular weight of 318.6 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-2-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method employs a Friedländer heteroannulation using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves scalable and environmentally benign protocols. For instance, using NaHSO4·SiO2 as a heterogeneous and reusable catalyst provides an efficient and cost-effective method . These procedures are operationally simple and can be alternatives to existing protocols for large-scale production.
化学反应分析
Types of Reactions
4-Bromo-7-chloro-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield further halogenated quinoline derivatives, while oxidation can produce quinoline N-oxides .
科学研究应用
4-Bromo-7-chloro-2-phenylquinoline has several applications in scientific research:
作用机制
The mechanism of action of 4-Bromo-7-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .
相似化合物的比较
Similar Compounds
- 4-Bromo-5,8-dichloro-2-phenylquinoline
- 4,8-Dibromo-2-phenylquinoline
- 4-Amino-8-chloro-5-methoxy-2-propylquinoline
Uniqueness
4-Bromo-7-chloro-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
属性
CAS 编号 |
1189106-03-3 |
|---|---|
分子式 |
C15H9BrClN |
分子量 |
318.59 g/mol |
IUPAC 名称 |
4-bromo-7-chloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |
InChI 键 |
BTUNMBPAMYUSIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



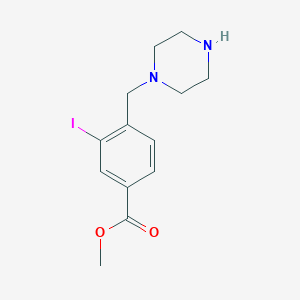
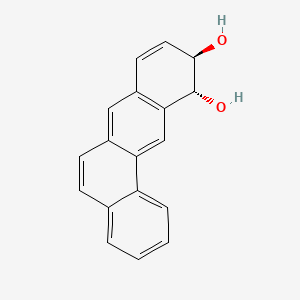

![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
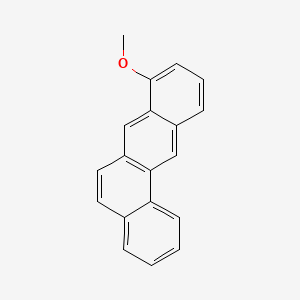
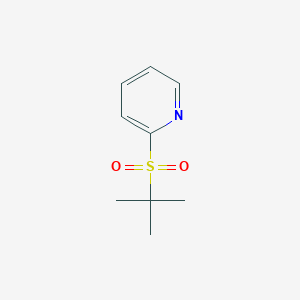
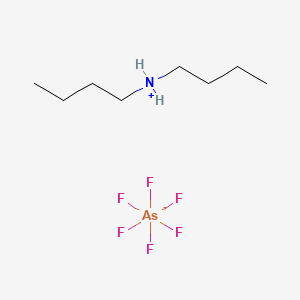
![2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-](/img/structure/B15344824.png)
![8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B15344834.png)
